2-Tridecanoylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

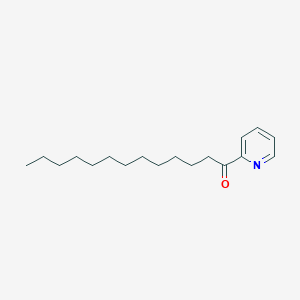

2-Tridecanoylpyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a tridecanoyl group at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Tridecanoylpyridine can be synthesized through the reaction of 2-cyanopyridine with dodecylmagnesium bromide. The reaction typically involves the following steps:

- Preparation of dodecylmagnesium bromide by reacting dodecyl bromide with magnesium in anhydrous ether.

- Addition of 2-cyanopyridine to the reaction mixture, followed by heating under reflux conditions.

- Hydrolysis of the resulting intermediate to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Tridecanoylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or completely reduce the pyridine ring.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives or fully reduced pyridine rings.

Substitution: Halogenated or nitro-substituted pyridine derivatives.

Applications De Recherche Scientifique

2-Tridecanoylpyridine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the formulation of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 2-Tridecanoylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

2-Acetylpyridine: Similar structure but with an acetyl group instead of a tridecanoyl group.

2-Benzoylpyridine: Contains a benzoyl group, offering different chemical properties and reactivity.

2-Formylpyridine: Features a formyl group, making it more reactive in certain chemical reactions

Uniqueness: 2-Tridecanoylpyridine is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This makes it suitable for applications where hydrophobic interactions are important, such as in the formulation of surfactants or in drug delivery systems .

Activité Biologique

2-Tridecanoylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by a tridecanoyl group attached to a pyridine ring, is being investigated for its effects on various biological systems, including its antiproliferative properties and interactions with cellular mechanisms.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a long hydrophobic tridecanoyl chain, which may influence its biological interactions and solubility in lipid environments.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of various pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives were tested against human cancer cells such as HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) using the MTT assay to evaluate cell viability .

| Compound | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | HCT-116 | TBD | Antiproliferative |

| This compound | HepG-2 | TBD | Antiproliferative |

| This compound | MCF-7 | TBD | Antiproliferative |

Note: TBD = To Be Determined; specific IC50 values for this compound are not yet available in the literature.

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Inhibition of Oncogenic Pathways : Similar compounds have been shown to inhibit serine/threonine kinases involved in cell survival and proliferation, suggesting a potential mechanism for this compound.

- Molecular Docking Studies : Computational studies indicate that this compound could fit into specific binding sites on target proteins associated with cancer progression, similar to other pyridine derivatives .

Case Studies and Research Findings

A case study involving the synthesis and evaluation of related pyridinethione derivatives demonstrated that these compounds exhibited selective activity against liver and colon cancer cells while showing minimal toxicity to non-cancerous cells. This suggests that modifications on the pyridine ring can enhance selectivity and potency against specific cancer types .

Additional Findings

Further research is needed to fully elucidate the biological activity of this compound. The following aspects are crucial for ongoing studies:

- In vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.

- Combination Therapies : Investigating the effects of combining this compound with other chemotherapeutic agents.

Propriétés

IUPAC Name |

1-pyridin-2-yltridecan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO/c1-2-3-4-5-6-7-8-9-10-11-15-18(20)17-14-12-13-16-19-17/h12-14,16H,2-11,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULLBZVBTURUNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641986 |

Source

|

| Record name | 1-(Pyridin-2-yl)tridecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

242458-31-7 |

Source

|

| Record name | 1-(Pyridin-2-yl)tridecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.